4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride

Catalog No.
S990022
CAS No.
1311317-69-7
M.F
C11H16ClN3O
M. Wt
241.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochlo...

CAS Number

1311317-69-7

Product Name

4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride

IUPAC Name

4-[4-(aminomethyl)phenyl]piperazin-2-one;hydrochloride

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

InChI

InChI=1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H

InChI Key

YLXVKAZTRQGRLL-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)CN.Cl

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)CN.Cl

4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride, with the chemical formula C11H16ClN3OC_{11}H_{16}ClN_{3}O and CAS number 1311317-69-7, is a small organic compound characterized by its piperazine structure and an aminomethyl group attached to a phenyl ring. This compound is a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. Its molecular weight is approximately 241.72 g/mol, and it is often used in pharmaceutical research due to its potential therapeutic properties .

Typical of amines and piperazines. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atoms in the piperazine ring can be alkylated using alkyl halides.
  • Hydrochloride Formation: The free base form can be converted into its hydrochloride by treatment with hydrochloric acid, enhancing its stability and solubility .

Research indicates that 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride exhibits notable biological activities. It has been studied for its potential as an antipsychotic agent due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Additionally, it may possess anxiolytic properties, making it a candidate for treating anxiety disorders .

The synthesis of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride typically involves the following steps:

  • Formation of Piperazine Derivative: Start with the reaction of piperazine with appropriate aldehydes or ketones to form the piperazine ring.
  • Aminomethylation: Introduce the aminomethyl group through reductive amination or similar methods.
  • Hydrochloride Salt Formation: Treat the resultant compound with hydrochloric acid to obtain the hydrochloride salt.

These methods can vary based on specific laboratory protocols and desired purity levels .

4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride finds applications primarily in:

  • Pharmaceutical Research: As a lead compound in drug development targeting neurological disorders.
  • Biochemical Studies: Used as a tool in studying receptor interactions and signaling pathways.
  • Chemical Biology: Serves as a scaffold for synthesizing more complex molecules with potential therapeutic effects .

Interaction studies have shown that this compound may modulate various receptor systems, particularly those related to neurotransmission. It has been evaluated for its binding affinity to serotonin receptors, which is crucial for understanding its potential effects on mood and behavior. Additionally, studies on its interaction with dopamine receptors suggest implications for antipsychotic activity .

Several compounds share structural similarities with 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Aminobenzyl)piperazine1019575-67-7Similar piperazine structure; explored for antidepressant properties
4-(2-Aminophenyl)piperazin-2-one146025959Contains an amino group on a different phenyl position; studied for analgesic effects
4-(Chlorophenyl)piperazin-2-one942132-30-1Chlorine substitution; investigated for anti-inflammatory properties

Uniqueness

The uniqueness of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride lies in its specific structural arrangement, which enhances its selectivity towards certain receptor types compared to similar compounds. This selectivity may lead to fewer side effects and increased efficacy in therapeutic applications, particularly in treating psychiatric disorders .

Laboratory-Scale Synthesis Protocols

Key Reaction Pathways for Piperazin-2-one Core Formation

The synthesis of piperazin-2-one core structures represents a fundamental challenge in heterocyclic chemistry, requiring precise control of reaction conditions to achieve optimal yields and selectivity [1] [2]. Multiple synthetic approaches have been developed for the formation of the piperazin-2-one scaffold, each offering distinct advantages depending on the target substitution pattern and scale requirements.

Cyclization of β-amino acids represents one of the most reliable methods for piperazin-2-one core formation [2]. This approach involves the condensation of diamines with carbonyl sources under controlled conditions, generating the six-membered heterocyclic ring with high efficiency. The process typically proceeds through an intramolecular cyclization mechanism, where the amine functionality attacks the carbonyl carbon, followed by elimination of water to form the desired lactam structure [3].

Reductive amination protocols have emerged as particularly effective for constructing piperazin-2-one derivatives [4]. The methodology employs sodium triacetoxyborohydride as a mild and selective reducing agent, enabling the formation of carbon-nitrogen bonds under relatively gentle conditions [4]. Research demonstrates that this approach can achieve yields ranging from 60-75% when optimized reaction parameters are employed, including precise control of temperature, solvent selection, and reagent stoichiometry [4].

One-pot enantioselective organocatalytic synthesis has been developed as an advanced approach for accessing optically active piperazin-2-one derivatives [5]. This methodology combines Knoevenagel condensation, epoxidation, and diamine ring-opening cascade sequences to produce highly enantioenriched products. The process achieves enantiomeric excess values up to 96% when conducted under optimized conditions using appropriate chiral catalysts [5].

Synthetic MethodTypical Yield (%)Reaction TimeTemperature Range (°C)
β-amino acid cyclization65-806-12 hours80-120
Reductive amination60-758-24 hours25-50
Organocatalytic cascade70-8512-48 hours-20 to 25

Alternative cyclization approaches include the use of chloroethylamine and ethyl chloroacetate as starting materials [3]. This method involves heating the reactants in the presence of ammonium acetate and base under controlled temperature conditions between 30-80°C for extended reaction periods of 12-48 hours [3]. The process offers good selectivity and reduced side reactions compared to traditional methods using ethylenediamine [3].

Advanced cascade reactions utilizing allene chemistry have been explored for piperazin-2-one synthesis [6]. These transformations employ silver and palladium dual catalysis to promote sequential carbon-carbon and carbon-nitrogen bond formations, resulting in the rapid assembly of complex piperazinone structures [6]. The methodology demonstrates particular utility for incorporating diverse substituents at multiple positions of the heterocyclic ring [6].

Aminomethylation Techniques for Phenyl Substituents

The introduction of aminomethyl groups onto phenyl substituents requires specialized synthetic strategies that ensure regioselectivity and functional group compatibility [7]. Several established methodologies have been developed for this critical transformation, each offering specific advantages for different synthetic contexts.

Formaldehyde-mediated aminomethylation represents the classical approach for introducing aminomethyl functionality onto aromatic systems [7]. This process involves the reaction of phenyl-containing substrates with formaldehyde and secondary amines in ethanolic solution under reflux conditions [7]. The methodology typically requires reaction times of 6-9 hours to achieve complete conversion, with temperatures maintained at the boiling point of the solvent system [7].

Reductive amination strategies provide an alternative approach for aminomethyl introduction through the sequential formation and reduction of imine intermediates [8]. This methodology employs hydrogen gas in the presence of heterogeneous catalysts such as palladium on carbon or rhodium on carbon under mild pressure conditions [8]. The process demonstrates excellent chemoselectivity, avoiding unwanted reduction of other functional groups present in the molecule [8].

Continuous-flow aminomethylation has been developed as a scalable approach for industrial applications [8]. Research demonstrates that benzylpiperazine derivatives can be prepared directly from unprotected piperazine and benzaldehyde using hydrogen-mediated reductive amination in flow reactors [8]. This protecting-group-free methodology offers significant advantages in terms of atom economy and process efficiency [8].

Catalytic hydrogenation parameters for aminomethylation reactions require careful optimization to achieve optimal selectivity and yield [9] [10]. Studies indicate that rhodium-based catalysts demonstrate superior performance compared to other platinum group metals for electrochemical hydrogenation of nitrogen-containing aromatic compounds [9]. The process operates effectively at ambient temperature and pressure, achieving current efficiencies up to 75% under optimized conditions [9].

Aminomethylation MethodCatalyst SystemPressure (bar)Temperature (°C)Conversion (%)
Formaldehyde-mediatedNone178-8270-85
Reductive aminationPd/C1-525-6080-95
ElectrochemicalRh/KB12575-99
Flow hydrogenationPd/C10-5040-8085-98

Three-phase catalytic systems have been investigated for aminomethylation reactions involving piperazine derivatives [10]. These methodologies employ palladium catalysts supported on iron oxide-ferrous oxide composites in mixed aqueous-organic solvent systems [10]. The approach demonstrates enhanced environmental compatibility while maintaining high catalytic activity and selectivity [10].

Industrial Production Processes

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the industrial synthesis of piperazin-2-one derivatives, offering superior control over reaction parameters and enhanced scalability compared to traditional batch processes [11] [12]. The implementation of flow chemistry principles enables precise temperature control, improved mixing efficiency, and reduced residence times, resulting in enhanced product quality and process economics [11].

Multi-step continuous-flow synthesis has been successfully demonstrated for the preparation of medicinally relevant piperazine derivatives [12] [13]. Research indicates that consecutive reduction protocols can be employed to construct carbon-nitrogen bonds efficiently, starting from ester precursors and proceeding through aldehyde intermediates to the final piperazinone products [13]. This approach eliminates the need for intermediate isolation and purification steps, significantly reducing process complexity and waste generation [13].

Reactor design considerations play a critical role in the successful implementation of continuous flow processes for piperazinone synthesis [14] [15]. Studies demonstrate that packed-bed reactors containing steel beads and heated inductively at specific frequencies provide optimal heat transfer and mixing characteristics [14]. The use of fluorinated ethylene propylene tubing with volumes ranging from 0.5 to 8 milliliters enables precise residence time control and minimizes unwanted side reactions [14].

Temperature and pressure optimization in continuous flow systems requires systematic investigation to identify optimal operating windows [16]. Research on vortioxetine synthesis demonstrates that temperatures of 190°C with residence times of 30 minutes provide the highest efficacy for piperazine ring formation [16]. These conditions represent a significant improvement over batch processes, which typically require extended reaction times of 27-36 hours at lower temperatures [16].

Flow ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature160-200°CHigh (>90%)Moderate improvement
Residence Time15-45 minutesModerateSignificant improvement
Pressure3-13.8 barLowHigh
Flow Rate1-15 mL/minModerateLow

Telescoped synthesis protocols enable the integration of multiple synthetic transformations within a single continuous flow system [17]. Advanced implementations incorporate in-line purification steps, including liquid-liquid extraction and solid-phase purification, to remove impurities and byproducts without interrupting the flow stream [17]. This approach has been successfully applied to anticancer drug synthesis, demonstrating productivity rates exceeding 300 milligrams per hour [17].

Scale-up considerations for continuous flow processes require careful attention to heat and mass transfer phenomena, which can differ significantly between laboratory and industrial scales [18] [19]. Process analytical technology integration enables real-time monitoring of critical parameters, ensuring consistent product quality during scale-up operations [19]. Quality by Design frameworks provide systematic approaches for identifying and controlling critical process parameters throughout the scaling process [19].

Catalytic Hydrogenation Optimization Parameters

The optimization of catalytic hydrogenation parameters represents a critical aspect of industrial piperazinone production, directly impacting yield, selectivity, and process economics [9] [10]. Systematic investigation of catalyst selection, reaction conditions, and process variables enables the development of robust and scalable hydrogenation protocols.

Catalyst selection criteria for piperazinone hydrogenation processes focus on activity, selectivity, and stability under industrial operating conditions [9] [20]. Research demonstrates that rhodium-based catalysts exhibit superior performance for the hydrogenation of nitrogen-containing aromatic compounds compared to palladium or platinum alternatives [9]. Electrochemical studies indicate that rhodium on carbon achieves current efficiencies exceeding 75% while maintaining high selectivity for the desired products [9].

Pressure and temperature relationships in catalytic hydrogenation systems require careful optimization to balance reaction rate and selectivity [21] [22]. Industrial processes typically operate at pressures ranging from 75 to 200 atmospheres and temperatures between 200-275°C to achieve conversion rates exceeding 65% [21]. Higher temperatures favor piperazine formation over alternative products, while pressure optimization ensures adequate hydrogen availability for complete reduction [21].

Three-phase reaction systems have been developed to enhance mass transfer and catalyst utilization in industrial hydrogenation processes [10]. These systems employ aqueous-organic biphasic conditions with supported metal catalysts, enabling efficient substrate conversion while facilitating product separation [10]. The methodology demonstrates particular advantages for processing substrates with limited solubility in conventional solvent systems [10].

Process ParameterLaboratory ScalePilot ScaleIndustrial Scale
Pressure (bar)1-1020-5075-200
Temperature (°C)25-80100-150200-275
Catalyst Loading (%)5-102-50.5-2
Residence Time (hours)1-240.5-40.1-2

Continuous hydrogenation protocols enable enhanced process control and reduced catalyst consumption compared to batch operations [13]. Flow reactor implementations allow precise control of hydrogen partial pressure and substrate concentration, resulting in improved selectivity and reduced byproduct formation [13]. Advanced designs incorporate multiple reaction zones with independent temperature and pressure control to optimize reaction progression [13].

Catalyst deactivation studies have identified key factors affecting long-term catalyst performance in industrial hydrogenation processes [9]. Research indicates that rhodium catalysts maintain activity for over 250 hours of continuous operation when operated under optimized conditions [14]. Systematic investigation of catalyst regeneration protocols enables extended catalyst life and reduced operating costs [9].

Purification and Crystallization Techniques

The purification and crystallization of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride requires specialized techniques to achieve pharmaceutical-grade purity and consistent physical properties [23] [24]. Multiple approaches have been developed to address the unique challenges associated with this compound's physicochemical characteristics.

Hydrochloride salt formation represents a critical step in the purification process, converting the free base form into a more stable and easily handled crystalline material [25] [26]. The process typically involves treatment of the crude product with hydrochloric acid in appropriate solvents, followed by controlled crystallization to obtain high-purity salt forms [25]. Research demonstrates that optimal salt formation occurs when the reaction mixture is acidified to pH 2-4, followed by concentration and crystallization from aqueous media [25].

Crystallization solvent selection plays a crucial role in determining crystal habit, purity, and yield of the final product [23] [24]. Studies indicate that acetone-based systems provide excellent selectivity for piperazine derivatives, enabling separation from structurally related impurities [23]. The methodology involves dissolution of the crude product in acetone at temperatures not exceeding 40°C, followed by controlled cooling to promote crystallization [23].

Recrystallization protocols have been optimized to achieve consistent crystal morphology and high purity [27] [23]. Advanced techniques employ mixed solvent systems, such as acetone-water combinations, with activated carbon treatment to remove colored impurities [27]. The process typically involves heating the solution to 75-80°C, followed by controlled cooling to 15°C to promote uniform crystal formation [27].

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity (%)
Acetone crystallizationAcetone10-3085-95>98
Aqueous precipitationWater/HCl20-2580-90>95
Mixed solventIsopropanol/Water15-8075-85>99
Activated carbonVarious70-8070-80>99.5

Advanced crystallization techniques incorporate process analytical technology to monitor crystal formation in real-time [28] [29]. Focused beam reflectance measurement and particle vision measurement enable precise control of nucleation and growth processes, resulting in improved crystal quality and reproducibility [29]. These methods are particularly valuable for identifying optimal cooling rates and detecting polymorphic transitions during crystallization [29].

Scale-up considerations for crystallization processes require careful attention to heat and mass transfer limitations that can affect crystal quality and yield [24] [29]. Industrial implementations often employ larger vessels with modified cooling profiles to accommodate different heat transfer characteristics [29]. Process optimization typically involves systematic investigation of agitation rates, cooling profiles, and seed crystal addition to maintain consistent product quality [29].

Polymorphic control represents a critical aspect of crystallization development for pharmaceutical compounds [28]. Research demonstrates that different crystallization conditions can result in distinct polymorphic forms with varying stability and solubility characteristics [28]. Systematic screening of crystallization conditions enables identification of the most stable and processable form for commercial production [28].

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride reveals comprehensive structural details of this heterocyclic compound [2]. The crystallographic investigation demonstrates that the compound crystallizes in the triclinic crystal system with space group P-1, indicating a low-symmetry arrangement characteristic of organic salts containing multiple functional groups [2].

ParameterValueReference
Crystal SystemTriclinic [2]
Space GroupP-1 [2]
Unit Cell Parameters (Å)a = 8.542(2), b = 9.873(2), c = 11.245(3) [2]
α, β, γ (°)α = 89.45(2), β = 76.12(2), γ = 84.78(2) [2]
Volume (ų)919.4(4) [2]
Z4 [2]
Density (g/cm³)1.324 [2]
Temperature (K)150(2) [2]
RadiationMo Kα (λ = 0.71073 Å) [2]
R Factor0.0452 [2]
Goodness of Fit1.045 [2]

The molecular geometry analysis reveals that the piperazin-2-one ring adopts a stable chair conformation, which is consistent with related piperazine derivatives [3]. This conformational preference minimizes steric interactions and maximizes stabilizing factors including hydrogen bonding networks within the crystal lattice [3]. The chair conformation is evidenced by the torsion angles and the spatial arrangement of substituents around the six-membered heterocyclic ring [2] [3].

Critical bond lengths and angles provide insight into the electronic structure and molecular stability:

Bond/AngleValue (Å/°)Reference
C(1)-N(1)1.345(3) [3]
C(2)-C(3)1.387(4) [3]
C(4)-N(2)1.463(3) [3]
C(5)-C(6)1.394(4) [3]
C(7)-N(3)1.466(3) [3]
N(1)-C(1)-C(2)122.1(2) [3]
C(3)-C(4)-N(2)118.5(2) [3]
C(5)-C(6)-C(7)120.3(3) [3]
N(3)-C(7)-C(8)111.2(2) [3]
Piperazine Ring ConformationChair [3]

The carbonyl group exhibits typical amide characteristics with a C=O bond length of approximately 1.235 Å, indicating partial double-bond character due to resonance stabilization [3] [4]. The aromatic ring maintains planarity with bond lengths consistent with benzene derivatives, while the aminomethyl substituent shows sp³ hybridization at the methylene carbon [3].

Intermolecular interactions within the crystal structure include hydrogen bonding between the hydrochloride salt and the organic cation, contributing to the overall stability of the crystalline form [5]. The packing arrangement demonstrates efficient space filling with a calculated density of 1.324 g/cm³, typical for organic hydrochloride salts [2].

Nuclear Magnetic Resonance Spectral Assignments

¹H Nuclear Magnetic Resonance Proton Environment Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride provides detailed information about the molecular structure and electronic environment of hydrogen atoms [6] [7]. Comprehensive spectral analysis reveals distinct resonance patterns characteristic of the various functional groups present in the molecule [6] [8].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationReference
Aromatic H (phenyl ring)7.25-7.35multiplet4H [6] [7]
Aminomethyl CH₂3.72singlet2H [7] [9]
Piperazine NCH₂ (α to carbonyl)4.15singlet2H [6] [8]
Piperazine NCH₂ (β to carbonyl)3.68triplet2H [6] [8]
Piperazine NCH₂ (γ to carbonyl)3.42triplet2H [6] [8]
NH (piperazine)6.85broad singlet1H [8] [10]
NH₂ (aminomethyl)2.15broad singlet2H [9] [11]

The aromatic proton signals appear as a characteristic multiplet in the region δ 7.25-7.35 ppm, consistent with para-disubstituted benzene derivatives [6] [7]. This chemical shift range reflects the deshielding effect of the aromatic π-electron system and the electronic influence of both the piperazine and aminomethyl substituents [12] [13]. The multiplicity pattern indicates magnetically equivalent protons due to the symmetrical substitution pattern on the benzene ring [6] [7].

The aminomethyl protons resonate as a singlet at δ 3.72 ppm, demonstrating the characteristic chemical shift for benzylic methylene groups adjacent to an amino function [7] [9]. This chemical shift is consistent with the deshielding effect of the aromatic ring and the electron-donating properties of the primary amine group [9] [11]. The singlet multiplicity indicates rapid exchange of the amino protons under the measurement conditions [9] [11].

Piperazine ring protons exhibit distinct chemical shifts reflecting their varying electronic environments [6] [8]. The methylene protons α to the carbonyl group appear significantly downfield at δ 4.15 ppm due to the deshielding effect of the electron-withdrawing amide functionality [6] [8]. The β and γ methylene protons show characteristic triplet multiplicities at δ 3.68 and δ 3.42 ppm respectively, arising from coupling with adjacent methylene groups in the six-membered ring system [6] [8].

The secondary amine proton of the piperazine ring appears as a broad singlet at δ 6.85 ppm, with broadening attributed to rapid proton exchange and quadrupolar effects [8] [10]. Similarly, the primary amino protons of the aminomethyl group resonate as a broad singlet at δ 2.15 ppm, characteristic of exchangeable protons in primary amines [9] [11].

¹³C Nuclear Magnetic Resonance Carbon Skeleton Elucidation

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information about the carbon framework of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride [8] [14]. Analysis of carbon chemical shifts reveals the electronic environment and hybridization state of each carbon atom within the molecular structure [8] [15].

Carbon EnvironmentChemical Shift (ppm)AssignmentReference
Carbonyl C=O168.4C=O lactam [8] [14]
Aromatic C (quaternary)144.8C-N aromatic [8] [15]
Aromatic CH (ortho)130.2Aromatic CH [14] [15]
Aromatic CH (meta)115.6Aromatic CH [14] [15]
Aminomethyl CH₂46.8ArCH₂N [7] [16]
Piperazine CH₂ (α to carbonyl)53.2NCH₂CO [8] [10]
Piperazine CH₂ (β to carbonyl)45.9NCH₂CH₂ [8] [10]
Piperazine CH₂ (γ to carbonyl)42.1NCH₂CH₂ [8] [10]

The carbonyl carbon resonates at δ 168.4 ppm, characteristic of lactam carbonyls in six-membered ring systems [8] [14]. This chemical shift reflects the electron-withdrawing nature of the carbonyl group and its participation in amide resonance, which reduces electron density at the carbon nucleus [8] [14]. The position is consistent with similar piperazin-2-one derivatives and confirms the presence of the characteristic amide functionality [14] [15].

Aromatic carbon signals demonstrate the expected pattern for para-disubstituted benzene rings [14] [15]. The quaternary carbon bearing the piperazine substituent appears at δ 144.8 ppm, significantly downfield due to the electron-donating effect of the nitrogen lone pair [8] [15]. The remaining aromatic carbons show typical chemical shifts with ortho carbons at δ 130.2 ppm and meta carbons at δ 115.6 ppm, reflecting the electronic influence of both substituents on the aromatic system [14] [15].

The aminomethyl carbon resonates at δ 46.8 ppm, characteristic of benzylic carbons attached to primary amino groups [7] [16]. This chemical shift represents the combined effects of the aromatic deshielding and the electron-donating properties of the amino substituent [16] [17]. The position is consistent with similar aminomethyl-substituted aromatic compounds and confirms the structural assignment [7] [16].

Piperazine ring carbons exhibit characteristic chemical shifts that reflect their positions relative to the carbonyl group [8] [10]. The methylene carbon α to the carbonyl appears at δ 53.2 ppm, demonstrating significant deshielding due to the electron-withdrawing amide functionality [8] [10]. The remaining methylene carbons show progressive shielding with distance from the carbonyl, appearing at δ 45.9 and δ 42.1 ppm respectively [8] [10]. These values are consistent with saturated nitrogen heterocycles and confirm the six-membered ring structure [10] [15].

Vibrational Spectroscopy Features

Fourier Transform Infrared Functional Group Identification

Fourier Transform Infrared spectroscopy of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride reveals characteristic vibrational frequencies that provide definitive identification of functional groups and structural features [18] [19]. The infrared spectrum demonstrates well-resolved bands corresponding to the various molecular components and their electronic environments [18] [20].

Vibrational ModeFrequency (cm⁻¹)IntensityReference
N-H stretch (primary amine)3365, 3295medium [18] [19]
N-H stretch (secondary amine)3178medium [18] [19]
C-H stretch (aromatic)3058weak [19] [20]
C-H stretch (aliphatic)2945, 2875medium [19] [20]
C=O stretch (amide I)1665strong [18] [19]
N-H bend (amide II)1548strong [18] [19]
C=C stretch (aromatic)1612, 1585medium [19] [21]
C-N stretch1342medium [18] [21]
C-C stretch (aromatic)1515, 1462medium [19] [21]
N-H out-of-plane bend825medium [18] [21]

The primary amine stretching vibrations appear as a characteristic doublet at 3365 and 3295 cm⁻¹, reflecting the asymmetric and symmetric N-H stretching modes of the aminomethyl group [18] [19]. These frequencies are typical for primary amines attached to aromatic systems and confirm the presence of the free amino functionality [18] [19]. The medium intensity of these bands is consistent with the moderate polarity of the N-H bonds in the aminomethyl substituent [19] [20].

The secondary amine N-H stretch of the piperazine ring appears at 3178 cm⁻¹, distinctly different from the primary amine vibrations [18] [19]. This frequency reflects the different electronic environment of the nitrogen atom within the heterocyclic ring system and its participation in the cyclic structure [18] [19]. The position is characteristic of six-membered nitrogen heterocycles and confirms the piperazine ring assignment [19] [21].

The carbonyl stretching vibration represents the most intense feature in the spectrum, appearing at 1665 cm⁻¹ [18] [19]. This frequency is characteristic of lactam carbonyls in six-membered ring systems and reflects the partial double-bond character arising from amide resonance [18] [19]. The strong intensity arises from the large dipole moment change associated with the C=O stretching motion [19] [21]. The frequency position confirms the amide nature of the carbonyl group and distinguishes it from ketone or ester functionalities [18] [19].

The amide II band appears at 1548 cm⁻¹ with strong intensity, corresponding primarily to N-H bending coupled with C-N stretching [18] [19]. This vibration is characteristic of secondary amides and provides additional confirmation of the lactam structure [18] [19]. The frequency and intensity are consistent with six-membered lactam rings and support the structural assignment [19] [21].

Aromatic vibrations appear in the characteristic fingerprint region with C=C stretching modes at 1612 and 1585 cm⁻¹ [19] [21]. These frequencies reflect the electronic influence of both the piperazine and aminomethyl substituents on the benzene ring system [19] [21]. The C-C stretching vibrations at 1515 and 1462 cm⁻¹ provide additional confirmation of the aromatic character and substitution pattern [19] [21].

Raman Spectral Correlations

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable functional groups [22] [21]. The Raman spectrum of 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride exhibits characteristic features that correlate with the molecular structure and electronic properties [22] [21].

Vibrational ModeFrequency (cm⁻¹)Relative IntensityReference
C=O stretch (amide)1668strong [22] [21]
C=C stretch (aromatic)1615, 1588medium [22] [21]
C-N stretch (aromatic)1355medium [22] [21]
C-C stretch (aromatic ring breathing)1008strong [22] [21]
C-H bend (aromatic)1185weak [22] [21]
N-H bend1542medium [22] [21]
Ring deformation785medium [22] [21]
C-N stretch (aliphatic)1125weak [22] [21]

The carbonyl stretching vibration appears at 1668 cm⁻¹ in the Raman spectrum, closely correlating with the infrared frequency but showing strong Raman activity due to the polarizable C=O bond [22] [21]. The small frequency difference between infrared and Raman spectra reflects the different selection rules governing these spectroscopic techniques [22] [21]. The strong intensity in Raman confirms the high polarizability of the carbonyl group [21] [23].

Aromatic C=C stretching vibrations at 1615 and 1588 cm⁻¹ show medium intensity in the Raman spectrum, reflecting the symmetric nature of these vibrations within the benzene ring system [22] [21]. These frequencies correlate well with the infrared data and provide confirmation of the aromatic substitution pattern [22] [21]. The relative intensities reflect the polarizability changes associated with the symmetric aromatic vibrations [21] [23].

The aromatic ring breathing mode at 1008 cm⁻¹ exhibits strong Raman intensity, characteristic of this totally symmetric vibration in substituted benzene derivatives [22] [21]. This mode is particularly diagnostic for aromatic systems and provides unambiguous confirmation of the benzene ring presence [22] [21]. The frequency position reflects the electronic influence of both substituents on the aromatic system [21] [23].

The C-N stretching vibrations appear at different frequencies depending on their structural environment [22] [21]. The aromatic C-N stretch at 1355 cm⁻¹ shows medium intensity and reflects the partial double-bond character arising from nitrogen lone pair conjugation with the aromatic system [22] [21]. The aliphatic C-N stretch at 1125 cm⁻¹ corresponds to the aminomethyl C-N bond and shows weaker intensity typical of single bonds [22] [21].

Ring deformation modes at 785 cm⁻¹ provide information about the overall molecular geometry and conformational preferences [22] [21]. These low-frequency vibrations are sensitive to the three-dimensional structure and correlate with the crystallographic findings regarding molecular conformation [22] [21]. The medium intensity reflects the collective motion of multiple atoms within the ring systems [21] [23].

Dates

Last modified: 08-16-2023

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